7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
“7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline” is a chemical compound with the molecular formula C9H10ClFN2O2 . It is also known as "7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride" .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, including “7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline”, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . More detailed synthesis methods and strategies are discussed in various scientific papers .Molecular Structure Analysis
The molecular structure of “7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline” consists of 9 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 232.639 Da and the monoisotopic mass is 232.041489 Da .Scientific Research Applications
Anticancer and Antibacterial Properties
Research highlights the potential of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline derivatives in anticancer and antibacterial treatments. Studies have demonstrated that structurally related compounds show promise as dual acting anticancer and antibacterial chemotherapeutics. For instance, certain fluoroquinolone derivatives displayed growth inhibition against breast tumor and lung cancer cells, coupled with the absence of cytotoxicity toward normal human-derm fibroblasts (Al-Trawneh et al., 2010). Moreover, 7-azaindenoisoquinolines, closely related to 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline, have shown potent cytotoxicities in human cancer cell cultures while possessing moderate inhibitory activities against enzymes involved in DNA damage repair resulting from topoisomerase I inhibitors (Elsayed et al., 2017).
Radiopharmaceutical Applications
Compounds related to 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline have been successfully used in radiopharmaceutical applications. For instance, Fluorine-18-labelled isoquinolinamines, structurally akin to 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline, have been validated for human PET studies and meet all requirements for PET radiopharmaceuticals. They have been particularly noted for their potential in detecting human neurofibrillary tangles, a key feature of Alzheimer's disease (Collier et al., 2017).
Antibacterial Activity
Several studies have synthesized derivatives of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline and tested their antibacterial properties. These compounds have shown interesting antibacterial activity against gram-positive and/or gram-negative strains. For instance, certain derivatives exhibited good activity against S. aureus with MIC values in the range of 2-5 microg/mL. The presence of more lipophilic groups seems to enhance activity against gram-positive strains (Al-Hiari et al., 2007).
properties
IUPAC Name |
7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2/c10-8-3-7-5-11-2-1-6(7)4-9(8)12(13)14/h3-4,11H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKBRXZMLYKQRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10727453 | |
Record name | 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10727453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
912878-83-2 | |
Record name | 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10727453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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